molecular formula C8H12N2O B146744 2-((Dimethylamino)methyl)pyridin-3-ol CAS No. 2168-13-0

2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No. B146744
CAS RN: 2168-13-0
M. Wt: 152.19 g/mol
InChI Key: NUMYETXZBQVFDX-UHFFFAOYSA-N
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Description

“2-((Dimethylamino)methyl)pyridin-3-ol” is a chemical compound with the CAS Number: 2168-13-0 . It has a molecular weight of 152.2 and its IUPAC name is 2-[(dimethylamino)methyl]-3-pyridinol . It is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of “2-((Dimethylamino)methyl)pyridin-3-ol” is represented by the InChI code: 1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “2-((Dimethylamino)methyl)pyridin-3-ol” are not available, it’s known that similar compounds can participate in various chemical reactions .


Physical And Chemical Properties Analysis

“2-((Dimethylamino)methyl)pyridin-3-ol” is a solid at room temperature . It has a boiling point of 240.7°C at 760 mmHg and a melting point of 56-59°C .

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

This compound has been used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Catalyst-Free Aza-Michael Addition

The compound has been studied in the catalyst-free Aza-Michael addition of various 1H-azoles . This process proved to be convenient and efficient for the synthesis of hybrid heterocycles containing both pyridine and azole moiety .

Preparation of Chelate Carbene

It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .

Reaction with Pentafluoro

Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Synthesis of Hybrid Heterocycles

The compound has been used in the synthesis of hybrid heterocycles containing both pyridine and azole moiety . This protocol has been successfully extended to 2,6-bis-(hydroxymethyl)pyridine-3-ol, which is simultaneously ortho- and para-quinone methide precursor, involving both functionalities .

Cascade Aza-Michael / Intramolecular Nucleophilic Substitution Reactions

Finally, two new heterocyclic systems were obtained as a result of cascade aza-Michael / intramolecular nucleophilic substitution reactions from 2-((dimethylamino)methyl)pyridin-3-ol and 2-(methylthio)benzimidazole or 3,4,5-tribromopyrazole, correspondingly .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Relevant Papers

There are several papers related to “2-((Dimethylamino)methyl)pyridin-3-ol” that you might find interesting .

properties

IUPAC Name

2-[(dimethylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYETXZBQVFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176066
Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Dimethylamino)methyl)pyridin-3-ol

CAS RN

2168-13-0
Record name 2-[(Dimethylamino)methyl]-3-pyridinol
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Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Record name 2168-13-0
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Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Record name 2-[(dimethylamino)methyl]pyridin-3-ol
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Record name 2-((DIMETHYLAMINO)METHYL)PYRIDIN-3-OL
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypyridine (200 g, 2.10 mol) in water (500 mL) were added 50% aqueous dimethylamine (228 g) solution and 36% aqueous formalin (210 g) solution, and the mixture was stirred at 50° C. for 4 hr. The solvent was evaporated under reduced pressure, and the resulting crystals were collected by filtration to give the title compound (207 g, yield 65%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical coordination modes of 2-(Dimethylaminomethyl)-3-hydroxypyridine with transition metals?

A1: 2-(Dimethylaminomethyl)-3-hydroxypyridine (dmamhp) typically acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. [, ] For instance, in nickel(II) halide complexes, dmamhp coordinates in this manner, leading to the formation of dimeric structures. []

Q2: How do halides influence the structure of metal complexes with 2-(Dimethylaminomethyl)-3-hydroxypyridine?

A2: Studies on both copper(II) [, ] and nickel(II) [] complexes with dmamhp demonstrate that the choice of halide (Cl, Br, I) can significantly impact the resulting structure. For example, both chloride and bromide copper(II) complexes with dmamhp form dimeric structures. [, ] In the case of nickel(II), variations in halide ligands can lead to diverse structural skeletons and influence the electrochemical properties of the complexes. []

Q3: What role do intermolecular interactions play in the solid-state structures of 2-(Dimethylaminomethyl)-3-hydroxypyridine complexes?

A3: Intermolecular interactions, particularly hydrogen bonding, are crucial in dictating the packing arrangements and dimensionality of dmamhp complexes. For example, in a copper(II) complex with dmamhp and sulfate ligands, bifurcated hydrogen bonds and π-π interactions contribute to the formation of a double-chained structure. [] These interactions influence the overall solid-state architecture and potentially impact material properties.

Q4: Are there any reported spectroscopic data for 2-(Dimethylaminomethyl)-3-hydroxypyridine and its metal complexes?

A4: While the provided abstracts don't detail specific spectroscopic data for the free ligand, they mention the use of infrared (IR) spectroscopy for characterizing the metal complexes. [, ] IR spectroscopy helps identify characteristic vibrational modes associated with specific functional groups, confirming successful complex formation and providing insights into the coordination environment around the metal center.

Q5: What are the potential applications of 2-(Dimethylaminomethyl)-3-hydroxypyridine and its metal complexes?

A5: While the provided research primarily focuses on structural characterization, the unique coordination chemistry and potential for forming diverse architectures with dmamhp complexes suggest possible applications in various fields. These could include:

  • Catalysis: Transition metal complexes are widely used as catalysts. The specific coordination environment provided by dmamhp could lead to unique reactivity and selectivity in various catalytic reactions. []
  • Materials Science: The ability of dmamhp to form coordination polymers with intriguing structural motifs [] hints at potential applications in materials design, such as the development of porous materials or frameworks with tailored properties.

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